molecular formula C24H29Cl2NO B1663074 (5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride CAS No. 371980-98-2

(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride

Cat. No.: B1663074
CAS No.: 371980-98-2
M. Wt: 418.4 g/mol
InChI Key: OHRDCQFCAWLDBP-SBUREZEXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-612111 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:

    Formation of the core structure: This involves the cyclization of a precursor compound to form the benzocycloheptene core.

    Introduction of the piperidine moiety: This step involves the reaction of the core structure with a piperidine derivative.

    Functional group modifications:

Industrial Production Methods

Industrial production of SB-612111 would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

SB-612111 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the oxidized or reduced forms of SB-612111, as well as substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a tool compound to study the nociceptin receptor and its role in various physiological processes.

    Biology: SB-612111 is used in research to understand the biological pathways involving the nociceptin receptor.

    Medicine: It has potential therapeutic applications in pain management and depression, as it can modulate the nociceptin receptor to prevent hyperalgesia and exhibit antidepressant effects.

    Industry: SB-612111 can be used in the development of new drugs targeting the nociceptin receptor

Mechanism of Action

SB-612111 exerts its effects by binding to the nociceptin receptor, thereby blocking the action of nociceptin, a neuropeptide involved in pain modulation and stress responses. By antagonizing this receptor, SB-612111 can prevent the development of hyperalgesia and exhibit antidepressant effects. The molecular targets include the nociceptin receptor and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SB-612111 is unique due to its high potency and selectivity for the nociceptin receptor, making it a valuable tool for research and potential therapeutic applications. Its ability to prevent hyperalgesia and exhibit antidepressant effects distinguishes it from other similar compounds .

Properties

CAS No.

371980-98-2

Molecular Formula

C24H29Cl2NO

Molecular Weight

418.4 g/mol

IUPAC Name

(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

InChI

InChI=1S/C24H29Cl2NO/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26/h2-7,17-18,23,28H,8-15H2,1H3/t17-,23-/m0/s1

InChI Key

OHRDCQFCAWLDBP-SBUREZEXSA-N

Isomeric SMILES

CC1=C2CC[C@@H](C[C@@H](C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl

SMILES

CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl

Canonical SMILES

CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl

Synonyms

(-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-                              5H-benzocyclohepten-5-ol hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride
Reactant of Route 2
(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride
Reactant of Route 3
Reactant of Route 3
(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride
Reactant of Route 4
(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride
Reactant of Route 5
(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride
Reactant of Route 6
(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride

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